

1-(4-Methylphenyl)-1-cyclopropanecarbonitrile

IUPAC name and CAS number.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile

Cat. No.: B1329718

[Get Quote](#)

Technical Guide: 1-(4-Methylphenyl)cyclopropane-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-(4-methylphenyl)cyclopropane-1-carbonitrile, a key synthetic intermediate with significant potential in medicinal chemistry and materials science. The unique conformational constraints and electronic properties imparted by the cyclopropane ring make it a valuable structural motif in the design of novel therapeutic agents and functional materials. This document details the compound's chemical identity, a robust synthetic protocol, and the broader context of the biological activities associated with related cyclopropane-containing molecules.

Chemical Identity and Properties

IUPAC Name: 1-(4-methylphenyl)cyclopropane-1-carbonitrile

CAS Number: 71172-78-6

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₁ N	[Crysdot LLC]
Molecular Weight	157.21 g/mol	[Crysdot LLC]
Boiling Point	293°C at 760 mmHg	[Crysdot LLC]
Purity	95+%	[Crysdot LLC]
Storage	2-8°C	[Crysdot LLC]

Synthesis of 1-(4-Methylphenyl)cyclopropane-1-carbonitrile

A prevalent and efficient method for the synthesis of 1-aryl-1-cyclopropanecarbonitriles is the phase-transfer catalyzed α -alkylation of an arylacetonitrile with 1,2-dibromoethane. This approach offers the advantages of mild reaction conditions and good yields.

Experimental Protocol: Phase-Transfer Catalyzed Cyclopropanation

This protocol is adapted from established methods for the synthesis of analogous 1-phenylcyclopropane carbonitrile derivatives.[\[1\]](#)

Materials:

- 4-Methylphenylacetonitrile
- 1,2-Dibromoethane
- Sodium hydroxide (NaOH)
- Tetrabutylammonium bromide (TBAB)
- Toluene
- Water

- Dichloromethane (for extraction)
- Anhydrous magnesium sulfate (for drying)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylphenylacetonitrile in toluene.
- Addition of Reagents: To the stirred solution, add a 50% aqueous solution of sodium hydroxide. Subsequently, add a catalytic amount of tetrabutylammonium bromide (TBAB), which serves as the phase-transfer catalyst.
- Alkylation: Add 1,2-dibromoethane to the reaction mixture.
- Reaction Conditions: Heat the mixture to reflux and maintain vigorous stirring to ensure efficient mixing of the aqueous and organic phases. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
- Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.
- Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
- Final Purification: Purify the crude product by column chromatography on silica gel to yield pure 1-(4-methylphenyl)cyclopropane-1-carbonitrile.

Synthesis Workflow

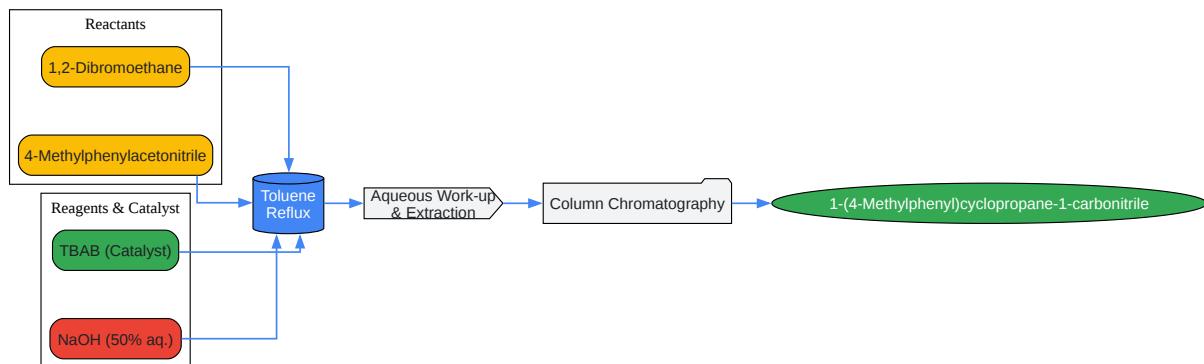
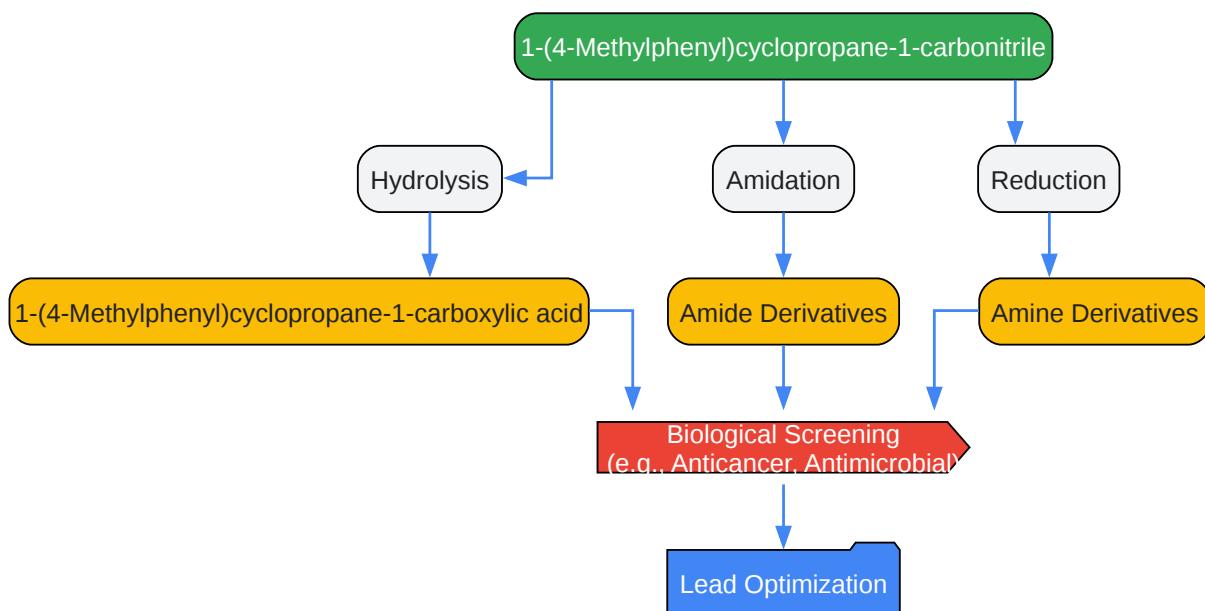

[Click to download full resolution via product page](#)

Figure 1. Synthesis workflow for 1-(4-methylphenyl)cyclopropane-1-carbonitrile.

Biological and Medicinal Context

While specific biological data for 1-(4-methylphenyl)cyclopropane-1-carbonitrile is not extensively documented in publicly available literature, the broader class of cyclopropane-containing compounds exhibits a wide range of significant biological activities.^[2] The cyclopropane ring is a valuable bioisostere, often introduced into drug candidates to enhance metabolic stability, improve binding affinity, and constrain molecular conformation.


Potential Therapeutic Applications

- **Anticancer Activity:** Structurally related 1-phenylcyclopropane carboxamide derivatives have demonstrated antiproliferative and cytotoxic effects against various cancer cell lines.^[1] This suggests that derivatives of 1-(4-methylphenyl)cyclopropane-1-carbonitrile could be investigated as potential antitumor agents.

- **Antimicrobial and Fungicidal Properties:** The cyclopropane motif is present in numerous natural and synthetic compounds with antimicrobial, antifungal, and insecticidal properties.[2] [3] For instance, certain dicyano-cyclopropanecarboxamides have shown notable fungicidal and larvicidal activity.[3]
- **Enzyme Inhibition:** The unique stereoelectronic properties of the cyclopropane ring can be exploited to design potent and selective enzyme inhibitors.

Logical Pathway for Drug Discovery

The synthesis of 1-(4-methylphenyl)cyclopropane-1-carbonitrile represents a key step in a logical drug discovery pathway. The nitrile group can be further elaborated into a variety of functional groups, such as carboxylic acids, amides, and amines, to generate a library of novel compounds for biological screening.

[Click to download full resolution via product page](#)

Figure 2. Logical pathway for drug discovery starting from 1-(4-methylphenyl)cyclopropane-1-carbonitrile.

Conclusion

1-(4-Methylphenyl)cyclopropane-1-carbonitrile is a valuable synthetic building block with considerable potential for applications in drug discovery and development. The synthetic route via phase-transfer catalysis is efficient and scalable. Based on the established biological activities of structurally related compounds, derivatives of 1-(4-methylphenyl)cyclopropane-1-carbonitrile are promising candidates for screening and development as novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential applications of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [1-(4-Methylphenyl)-1-cyclopropanecarbonitrile IUPAC name and CAS number.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329718#1-4-methylphenyl-1-cyclopropanecarbonitrile-iupac-name-and-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com